Divergent Multicomponent Reaction Outcomes: 2-Thiopheneglyoxal Hydrate vs. Phenylglyoxal Hydrate
Under identical microwave-assisted conditions (AcOH, MW heating), 2-thiopheneglyoxal hydrate and phenylglyoxal hydrate exhibit distinct reaction pathways with cyclic 1,3-dicarbonyls and thiols. Phenylglyoxal hydrate with 4-hydroxycoumarin and specific thiols preferentially forms a tetra-substituted furan (5) instead of the expected β-keto thioether (4). This selectivity switch is a direct consequence of the aryl substituent's electronic influence on the glyoxal moiety [1].
| Evidence Dimension | Reaction product selectivity |
|---|---|
| Target Compound Data | Forms β-keto thioethers with cyclic-1,3-dicarbonyls and thiols |
| Comparator Or Baseline | Phenylglyoxal hydrate: Forms tetra-substituted furan (5) with 4-hydroxycoumarin and 4-methoxythiophenol/2-mercaptobenzothiazole |
| Quantified Difference | Qualitative chemoselectivity switch; phenylglyoxal hydrate yields furan, while 2-thiopheneglyoxal hydrate yields thioether under similar core conditions. |
| Conditions | Microwave irradiation, acetic acid medium, three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyl, and thiol [1] |
Why This Matters
Procurement of 2-thiopheneglyoxal hydrate is essential when β-keto thioether scaffolds are the synthetic target, as substitution with phenylglyoxal hydrate would lead to an entirely different furan product, wasting research resources.
- [1] Jana, A., Bhaumick, P., & Choudhury, L. H. (2020). Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. New Journal of Chemistry, 44(20), 8442-8453. View Source
